molecular formula C13H13NO3 B11878209 Ethyl 6-methoxyisoquinoline-1-carboxylate

Ethyl 6-methoxyisoquinoline-1-carboxylate

Cat. No.: B11878209
M. Wt: 231.25 g/mol
InChI Key: SUNUOOVAHUKYDI-UHFFFAOYSA-N
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Description

Ethyl 6-methoxyisoquinoline-1-carboxylate: is an organic compound with the molecular formula C₁₃H₁₃NO₃ It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-methoxyisoquinoline-1-carboxylate typically involves the esterification of 6-methoxyisoquinoline-1-carboxylic acid. One common method includes the reaction of 6-methoxyisoquinoline-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methoxyisoquinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-methoxyisoquinoline-1-carboxylic acid, while reduction may produce 6-methoxyisoquinoline-1-methanol.

Scientific Research Applications

Chemistry: Ethyl 6-methoxyisoquinoline-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new molecules.

Biology: In biological research, this compound can be used to study the interactions of isoquinoline derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 6-methoxyisoquinoline-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the structure and functional groups present in the compound.

Comparison with Similar Compounds

  • 6-methoxyisoquinoline-1-carboxylic acid
  • 6-methoxyisoquinoline
  • Ethyl isoquinoline-1-carboxylate

Comparison: Ethyl 6-methoxyisoquinoline-1-carboxylate is unique due to the presence of both the ethyl ester and methoxy groups. This combination of functional groups imparts distinct chemical properties and reactivity compared to its analogs. For example, the methoxy group can influence the compound’s electronic properties, while the ethyl ester group affects its solubility and reactivity in esterification and hydrolysis reactions.

Biological Activity

Ethyl 6-methoxyisoquinoline-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the reaction of isoquinoline derivatives with ethyl chloroformate or related reagents. The structural formula of this compound is characterized by the presence of a methoxy group at the 6-position of the isoquinoline ring, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoquinoline, including this compound, exhibit significant antimicrobial properties. For instance, compounds within this class have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 1×1041\times 10^{-4} to 1×1061\times 10^{-6} mg/mL .

Compound Target Bacteria MIC (mg/mL)
This compoundE. coli1×1051\times 10^{-5}
S. aureus1×1041\times 10^{-4}
Pseudomonas aeruginosa1×1051\times 10^{-5}

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies indicate that it may induce cytotoxic effects in cancer cell lines through mechanisms such as ROS generation and interference with tubulin polymerization. For example, IC50 values against MCF-7 breast cancer cells were reported at approximately 20 nM, suggesting potent activity .

The mechanisms underlying the biological activities of this compound include:

  • DNA Interaction : Some studies suggest that isoquinoline derivatives can interact with DNA gyrase, an essential enzyme for DNA replication in bacteria and cancer cells.
  • ROS Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Melatonergic Activity : Modifications in the ethyl side chain have been shown to affect binding affinities at melatonin receptors (MT1 and MT2), indicating potential roles in sleep regulation or circadian rhythm modulation .

Case Study 1: Antimicrobial Efficacy

A study tested a series of isoquinoline derivatives against clinical isolates of E. coli and S. aureus. This compound exhibited superior antibacterial activity compared to standard antibiotics like penicillin G, highlighting its potential as a new antibacterial agent .

Case Study 2: Anticancer Potential

In a separate investigation focusing on breast cancer treatment, this compound was evaluated alongside established chemotherapeutics. The compound demonstrated enhanced cytotoxicity compared to traditional agents, suggesting it could serve as an adjunct therapy in cancer treatment protocols .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 6-methoxyisoquinoline-1-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)12-11-5-4-10(16-2)8-9(11)6-7-14-12/h4-8H,3H2,1-2H3

InChI Key

SUNUOOVAHUKYDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1C=CC(=C2)OC

Origin of Product

United States

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